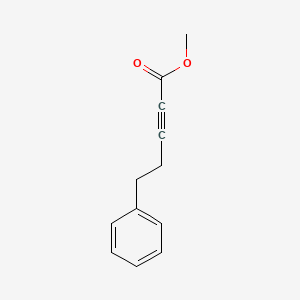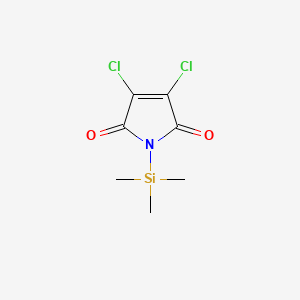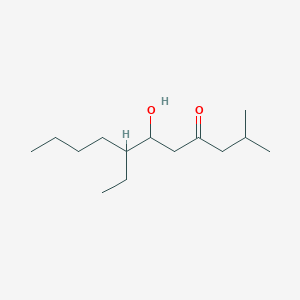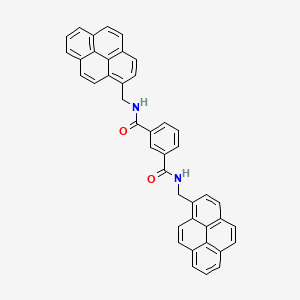
Methyl 5-phenylpent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylpent-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a member of the ester family, characterized by the presence of a phenyl group attached to a pent-2-ynoate moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-phenylpent-2-ynoate can be synthesized through various methods. One common approach involves the olefination-dehydrobromination of 2-bromo-3-arylprop-2-enals obtained by bromination of cinnamaldehyde . The reaction typically uses triethyl phosphonoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents . Another method involves the bromination-dehydrobromination sequence, where cinnamaldehyde is first brominated and then dehydrobrominated using triethylamine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Horner–Wadsworth–Emmons reaction, which provides high yields and can be conducted under relatively mild conditions . The use of commercially available starting materials like cinnamaldehyde makes this process economically viable.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl 5-phenylpent-2-ene or methyl 5-phenylpentane.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 5-phenylpent-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-phenylpent-2-ynoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding to biological targets. The triple bond in the pent-2-ynoate moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 5-phenylpent-2-enoate: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Ethyl 5-phenylpent-2-ynoate: Similar structure but with an ethyl ester group, which can influence its physical properties and reactivity.
Methyl 5-phenylpentanoate: Lacks the triple bond, resulting in different chemical behavior and applications.
Uniqueness: Methyl 5-phenylpent-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature makes it valuable in synthetic organic chemistry for constructing complex molecules and exploring new reaction pathways.
Properties
CAS No. |
824948-16-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-phenylpent-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5,9H2,1H3 |
InChI Key |
DDVOVTHMBTWNNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
